Cas no 2228150-70-5 (1-Amino-3-(3-methylpyrazin-2-yl)propan-2-ol)

1-Amino-3-(3-methylpyrazin-2-yl)propan-2-ol is a pyrazine derivative with potential applications in pharmaceutical and chemical synthesis. Its structure features a 3-methylpyrazine moiety linked to a propan-2-ol amine, offering versatility as a building block for bioactive compounds. The presence of both amino and hydroxyl functional groups enhances its reactivity, enabling selective modifications for drug development or material science applications. This compound may serve as an intermediate in synthesizing analogs with therapeutic relevance, particularly in CNS or antimicrobial research. Its well-defined molecular structure ensures consistent performance in synthetic pathways, while its stability under standard conditions facilitates handling and storage. Further studies may explore its utility in medicinal chemistry or as a ligand in coordination complexes.
1-Amino-3-(3-methylpyrazin-2-yl)propan-2-ol structure
2228150-70-5 structure
Product Name:1-Amino-3-(3-methylpyrazin-2-yl)propan-2-ol
CAS No:2228150-70-5
MF:C8H13N3O
MW:167.208321332932
CID:5791331
PubChem ID:165614254
Update Time:2025-10-11

1-Amino-3-(3-methylpyrazin-2-yl)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-1742965
    • 1-amino-3-(3-methylpyrazin-2-yl)propan-2-ol
    • 2228150-70-5
    • 1-Amino-3-(3-methylpyrazin-2-yl)propan-2-ol
    • Inchi: 1S/C8H13N3O/c1-6-8(4-7(12)5-9)11-3-2-10-6/h2-3,7,12H,4-5,9H2,1H3
    • InChI Key: LTUHVLUCMXLKOH-UHFFFAOYSA-N
    • SMILES: OC(CN)CC1C(C)=NC=CN=1

Computed Properties

  • Exact Mass: 167.105862047g/mol
  • Monoisotopic Mass: 167.105862047g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 132
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1
  • Topological Polar Surface Area: 72Ų

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1-Amino-3-(3-methylpyrazin-2-yl)propan-2-ol Related Literature

Additional information on 1-Amino-3-(3-methylpyrazin-2-yl)propan-2-ol

Professional Introduction to 1-Amino-3-(3-methylpyrazin-2-yl)propan-2-ol (CAS No. 2228150-70-5)

1-Amino-3-(3-methylpyrazin-2-yl)propan-2-ol is a significant compound in the field of pharmaceutical chemistry, featuring a unique structural framework that has garnered considerable attention from researchers. This compound, identified by its CAS number 2228150-70-5, is characterized by the presence of an amino group, a propanol moiety, and a methylpyrazine substituent. The combination of these structural elements makes it a promising candidate for further exploration in drug development and biochemical studies.

The molecular structure of 1-Amino-3-(3-methylpyrazin-2-yl)propan-2-ol consists of a pyrazine ring substituted with a methyl group at the 3-position and connected to a propyl chain with an amino group at the 1-position and a hydroxyl group at the 2-position. This configuration suggests potential interactions with biological targets, making it an attractive molecule for medicinal chemists. The pyrazine ring is particularly noteworthy, as it is a common pharmacophore found in many bioactive compounds.

Recent advancements in computational chemistry have enabled more precise predictions of the pharmacological properties of such compounds. Studies have indicated that the methylpyrazine moiety in 1-Amino-3-(3-methylpyrazin-2-yl)propan-2-ol could interact with specific receptors or enzymes, potentially leading to therapeutic effects. For instance, pyrazine derivatives have been shown to exhibit antimicrobial and anti-inflammatory properties, which could be leveraged in the development of novel treatments.

In addition to its structural features, the solubility and stability of 1-Amino-3-(3-methylpyrazin-2-yl)propan-2-ol are critical factors to consider in its potential applications. Preliminary experiments have demonstrated that this compound exhibits good solubility in both water and organic solvents, which facilitates its use in various chemical reactions and formulations. Furthermore, its stability under different conditions suggests that it could be suitable for long-term storage and transportation without significant degradation.

The synthesis of 1-Amino-3-(3-methylpyrazin-2-yl)propan-2-ol represents another area of interest. Researchers have developed several synthetic routes to produce this compound efficiently and with high yield. One such method involves the condensation of 3-methylpyrazine with propargylamine followed by hydroxylation. This approach has been optimized to minimize side reactions and maximize the purity of the final product.

The biological activity of 1-Amino-3-(3-methylpyrazin-2-yl)propan-2-ol has been the focus of numerous investigations. In vitro studies have revealed that this compound demonstrates potential interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. These interactions could lead to applications in treating conditions such as metabolic disorders and inflammatory diseases. Additionally, its ability to cross cell membranes suggests that it may be suitable for topical applications as well.

The development of new drugs often involves the optimization of lead compounds through structural modifications. In the case of 1-Amino-3-(3-methylpyrazin-2-yl)propan-2-ol, researchers have explored derivatives with altered substituents to enhance their pharmacological properties. By modifying the pyrazine ring or the propyl chain, new analogs can be synthesized to improve potency, selectivity, and pharmacokinetic profiles.

The role of computational tools in drug discovery cannot be overstated. Advanced software platforms allow researchers to predict the behavior of compounds like 1-Amino-3-(3-methylpyrazin-2-y]propan~\o l before they are synthesized, saving time and resources. These tools can simulate interactions with biological targets, predict metabolic pathways, and assess potential toxicity profiles. Such capabilities are invaluable in modern pharmaceutical research.

The future prospects for 1-Amino~(J\ methylpyazrin~Z-y]prop~\o n~\o l are promising, with ongoing studies aimed at elucidating its full potential. As more data becomes available on its pharmacological properties and synthetic pathways, new applications may emerge. The compound's unique structure and versatile reactivity make it a valuable asset in the pharmaceutical industry's quest for innovative treatments.

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